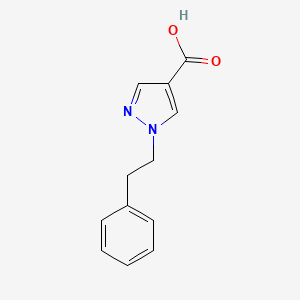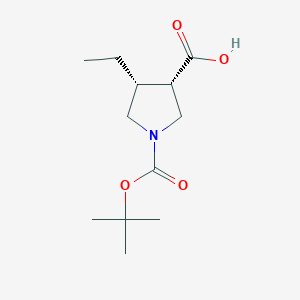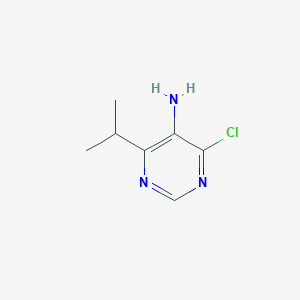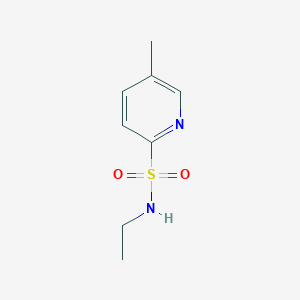![molecular formula C14H20O5S B13978310 tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is an organic compound that features a tert-butyl ester group, a methylsulfonyl group, and a phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The methylsulfonyl group is introduced via a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of tert-butyl ®-3-hydroxy-2-phenylpropanoate.
Oxidation: Formation of phenolic compounds.
Aplicaciones Científicas De Investigación
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(Methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 4-[(Methylsulfonyl)oxy]methylpiperidine
Uniqueness
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is unique due to its combination of a tert-butyl ester, a methylsulfonyl group, and a phenyl group, which confer distinct reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H20O5S |
|---|---|
Peso molecular |
300.37 g/mol |
Nombre IUPAC |
tert-butyl (2R)-3-methylsulfonyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C14H20O5S/c1-14(2,3)19-13(15)12(10-18-20(4,16)17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3/t12-/m0/s1 |
Clave InChI |
LXQKAPJABSDIDP-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](COS(=O)(=O)C)C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C(COS(=O)(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)




![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)





